Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)-
Description
The compound "Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)-" is a polycyclic heterocyclic molecule featuring fused indole, cyclopentane, and dioxolane rings. The m-chlorobenzoyl group at the 5-position distinguishes it from analogs with other substituents, such as benzoyl () or methoxy groups (). This substitution pattern likely influences its electronic properties, lipophilicity, and biological interactions.
Properties
CAS No. |
50332-14-4 |
|---|---|
Molecular Formula |
C19H14ClNO3 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
(3-chlorophenyl)-(4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl)methanone |
InChI |
InChI=1S/C19H14ClNO3/c20-12-4-1-3-11(7-12)19(22)21-15-6-2-5-13(15)14-8-17-18(9-16(14)21)24-10-23-17/h1,3-4,7-9H,2,5-6,10H2 |
InChI Key |
SPBTWFQJEVHZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC4=C(C=C23)OCO4)C(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)-
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the indole core or its derivatives,
- Formation of the cyclopentane ring fused to the indole,
- Introduction of the 1,3-dioxole moiety,
- Acylation at the 5-position with the m-chlorobenzoyl group.
This multi-step synthesis requires careful selection of reagents and catalysts to achieve regioselectivity and stereoselectivity.
Key Synthetic Approaches
Cyclization via Electrocyclization Reactions
A prominent method for constructing polysubstituted cyclopentene and cyclopenta[b]carbazole derivatives involves iodine-promoted electrocyclization of substituted indoles with arylidene derivatives. This approach allows the formation of the cyclopentane fused ring system regio- and diastereoselectively under mild conditions.
- Indole derivatives (e.g., 5-bromoindole, 7-methylindole) react with 4-arylidene-3,6-diarylhex-2-en-5-ynal derivatives.
- The reaction proceeds via a 4π electrocyclization mechanism to form polysubstituted cyclopentene intermediates.
- For methoxy-substituted indoles, a 6π electrocyclization leads to cyclopenta[b]carbazole derivatives.
This method is efficient and provides good yields of the cyclopentane fused indole systems relevant to the target compound.
SnCl4-Induced Cyclization of Hydroxyallylated Indolines
Another effective route involves the use of 6-hydroxyallylated indolines treated with tin(IV) chloride (SnCl4):
- 6-Hydroxyallylated indolines are prepared as precursors.
- Treatment with SnCl4 induces cyclization to form the cyclopenta[f]indoline core.
- This method is particularly successful when sterically demanding β-cyclocitral adducts are used.
- The reaction proceeds with high regioselectivity and good yields (up to 82%).
This approach was demonstrated in the synthesis of cyclopenta[f]indole cores related to raputindole A, a natural product sharing structural features with the target compound.
Metal-Catalyzed Cyclizations
Transition metal catalysis, especially with platinum(II) and gold(I), has been employed for cyclization of N-protected indolinyl-substituted propargyl acetates:
Introduction of the m-Chlorobenzoyl Group
The acylation at the 5-position of the tetrahydrocyclopentaindole system with a meta-chlorobenzoyl moiety is typically performed via Friedel-Crafts acylation or by coupling reactions using m-chlorobenzoyl chloride or related activated derivatives.
- The acylation step is conducted after the core ring system is established.
- Careful control of reaction conditions (temperature, solvent, catalyst) is necessary to avoid overacylation or side reactions.
- Purification is achieved by chromatographic methods to isolate the monoacylated product.
Reduction and Functional Group Transformations
In some synthetic sequences, reduction of indole derivatives to indolines or further hydrogenation of the cyclopentane ring is necessary:
- Sodium cyanoborohydride in acetic acid is used for reductive transformations of indoles to indolines at room temperature.
- Hydrogenation under pressure (e.g., 1 MPa H2 at 80–100 °C) with appropriate catalysts in alcohol solvents achieves saturation of unsaturated bonds.
- These steps are critical for obtaining the tetrahydrocyclopentaindole framework present in the target compound.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Electrocyclization | Iodine, substituted indoles, arylidene derivatives | Mild, room temp to moderate heat | 60–85 | 4π electrocyclization for cyclopentene |
| 2 | SnCl4-Induced Cyclization | SnCl4 | DCM solvent, room temp | 68–82 | Hydroxyallylated indolines precursors |
| 3 | Metal-Catalyzed Cyclization | Pt(II), Au(I) catalysts | Mild conditions | High | N-TIPS protected propargyl acetates |
| 4 | Acylation with m-Chlorobenzoyl | m-Chlorobenzoyl chloride, Lewis acid | Controlled temp, inert atmosphere | 70–90 | Friedel-Crafts or coupling reactions |
| 5 | Reduction/Hydrogenation | NaCNBH3, H2/Pt catalyst | Room temp to 100 °C | 75–95 | Indole to indoline, saturation steps |
Detailed Research Findings
- The electrocyclization methods provide a versatile and regioselective route to cyclopenta fused indoles, adaptable to various substituents including halogens and aryl groups.
- SnCl4-mediated cyclizations are highly effective for constructing the cyclopenta[f]indole core with good stereochemical control, particularly when combined with sterically demanding substituents.
- Transition metal catalysis with gold and platinum offers mild and high-yielding alternatives for the cyclization step, facilitating the synthesis of hydrogenated tricyclic systems relevant to the target compound.
- Reductive transformations using sodium cyanoborohydride and catalytic hydrogenation are well-established for modifying indole derivatives toward the tetrahydrocyclopentaindole framework.
- The acylation with m-chlorobenzoyl groups is typically performed post ring construction, requiring careful optimization to maintain selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Notes
Synthesis Challenges : Regioselectivity in azidocinnamate cyclization is highly substituent-dependent. For example, 3-methoxy-azidocinnamate yields a 1:1 ratio of regioisomers, while bulkier groups like benzyl may favor specific pathways .
Substituent Effects :
- Meta vs. para-chloro: The m-chloro group may alter electronic density differently than p-chloro, impacting binding to biological targets.
- Benzoyl vs. carboxaldehyde: Acyl groups enhance stability, while aldehydes offer reactivity for further derivatization .
Potential Applications: The target compound’s structure aligns with neuroactive or pesticidal agents (e.g., ), warranting further bioactivity screening.
Biological Activity
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- is a complex organic compound characterized by a unique fused bicyclic system that integrates elements from cyclopentane, dioxole, and indole frameworks. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Preliminary studies indicate that Cyclopenta(b)-1,3-dioxolo(4,5-f)indole exhibits significant antimicrobial activity. The mechanisms of action may involve:
- Interaction with cellular targets : Such as enzymes or receptors.
- Modulation of biological pathways : Influencing microbial growth and survival.
Anticancer Properties
Research highlights the compound's potential as an anticancer agent. Notably:
- A study on related compounds within the cyclopenta[b]indole class demonstrated their efficacy as microtubule inhibitors in cancer therapy. The analog C2E1 showed significant activity against leukemia cells by:
Case Studies
-
Study of C2E1 :
- Objective : Evaluate the therapeutic potential against acute leukemia.
- Findings : C2E1 caused tubulin depolarization and triggered DNA damage response pathways. It significantly reduced leukemia cell viability through multifaceted mechanisms involving apoptosis and altered gene expression related to cytoskeletal regulation .
- In Silico Studies :
Comparative Analysis
The following table compares Cyclopenta(b)-1,3-dioxolo(4,5-f)indole with other structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclopenta(b)-1,3-dioxolo(4,5-f)indole | Fused bicyclic system with dioxole and indole | Antimicrobial, anticancer |
| 5H-[1,3]Dioxolo[4,5-f]indole | Dioxole and indole rings | Limited activity |
| 5-(p-toluoyl)-Cyclopenta(b)-1,3-dioxolo(4,5-f)indole | Similar framework with p-toluoyl substituent | Variable activity depending on substituent |
The biological activity of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole may be attributed to several mechanisms:
- Enzyme inhibition : Interaction with specific enzymes that play roles in disease pathways.
- Receptor modulation : Binding to receptors involved in cellular signaling pathways.
Q & A
Basic: What are the optimal synthetic routes for Cyclopenta(b)-1,3-dioxolo(4,5-f)indole derivatives?
Answer:
The synthesis of polycyclic indole derivatives typically involves multi-step strategies, including cyclization, alkylation, and functional group protection. For example:
- Cyclization : Use azidocinnamate esters under reflux conditions (e.g., xylene) to form indole cores, as demonstrated in the synthesis of 5-hydroxyindole derivatives .
- Alkylation : Introduce substituents via nucleophilic substitution. For instance, potassium carbonate and alkyl halides in acetone can facilitate O- or N-alkylation at specific positions .
- Protection of dioxolo groups : Use benzyl or methyl groups to stabilize reactive intermediates during synthesis .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Azidocinnamate ester, xylene, reflux | 40–45% | |
| Alkylation | K₂CO₃, alkyl bromide, RT, 1 hr | 15–20% | |
| Deprotection | H₂/Pd-C, ethanol | 85–90% |
Basic: How is the structural characterization of this compound validated?
Answer:
Characterization relies on spectroscopic and computational methods:
- NMR : Analyze proton environments (e.g., tetrahydroindole protons at δ 2.5–3.5 ppm, dioxolo protons at δ 5.5–6.0 ppm) .
- HR-ESMS : Confirm molecular weight (e.g., C₂₄H₂₈NO₈S+ with exact mass 490.1530) .
- X-ray crystallography : Resolve complex fused-ring systems, as seen in related noscapine derivatives .
Key Data:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₇ClNO₃ (hypothetical) | |
| Exact Mass | 348.0874 (calc.) | |
| TPSA | 34.25 Ų |
Basic: What safety protocols are recommended for handling this compound?
Answer:
Based on GHS classifications for structurally similar indole derivatives:
- Hazards : Acute toxicity (Oral, Cat. 4), skin/eye irritation (Cat. 2), respiratory tract irritation (H335) .
- Handling : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at RT, protected from light .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
Advanced: How do substituents on the dioxolo and indole rings affect bioactivity?
Answer:
Structure-activity relationship (SAR) studies highlight:
- m-Chlorobenzoyl group : Enhances lipophilicity and tubulin-binding affinity, mimicking noscapine derivatives .
- Dioxolo groups : Electron-rich rings improve metabolic stability but may reduce solubility .
- Tetrahydroindole core : Rigidity influences binding to targets like β-tubulin, as seen in antitubulin agents .
Key Findings:
| Modification | Effect on Bioactivity | Reference |
|---|---|---|
| Chlorobenzoyl | ↑ Tubulin polymerization inhibition | |
| Methoxy groups | ↓ Solubility, ↑ Plasma stability |
Advanced: How can reaction yields be optimized for N-alkylation steps?
Answer:
Contradictions in yields arise from competing side reactions. Strategies include:
- Catalyst selection : DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilicity in alkylation, but excess leads to decomposition .
- Temperature control : Heating to 50°C improves kinetics but risks epimerization; monitor via TLC .
- Solvent choice : Dichloromethane (DCM) minimizes polar byproducts compared to acetone .
Optimized Protocol:
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | DBU (4.5 eq.) | |
| Temperature | 50°C, 72 hr | |
| Solvent | DCM |
Advanced: How to resolve contradictions in spectroscopic data for regioisomers?
Answer:
Regioisomeric outcomes (e.g., 5- vs. 7-substituted indoles) complicate characterization:
- HPLC-MS : Separate isomers using C18 columns with acetonitrile/water gradients .
- NOESY NMR : Identify spatial proximity of substituents (e.g., benzyloxy groups at C5 vs. C7) .
- Computational modeling : Compare experimental vs. DFT-calculated NMR shifts to assign structures .
Case Study:
Cyclization of 3-benzyloxyazidocinnamate yielded 40% C5- and 45% C7-substituted indoles, resolved via NOESY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
